molecular formula C10H15NO2 B8562258 Ethyl 2-cyano-4,4-dimethylpent-2-enoate CAS No. 52685-34-4

Ethyl 2-cyano-4,4-dimethylpent-2-enoate

Cat. No.: B8562258
CAS No.: 52685-34-4
M. Wt: 181.23 g/mol
InChI Key: ATVJZKJIRNXTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-4,4-dimethylpent-2-enoate is an α,β-unsaturated ester bearing a cyano group at the β-position and two methyl substituents at the 4,4-positions. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cycloaddition reactions and radical-mediated transformations . The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks, while the 4,4-dimethyl groups introduce steric bulk that can influence regioselectivity in reactions like Diels-Alder or Michael additions. Its synthesis typically involves condensation of cyanoacetates with ketones or aldehydes under acidic or basic conditions, though specific protocols may vary depending on the target substitution pattern .

Properties

CAS No.

52685-34-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 2-cyano-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C10H15NO2/c1-5-13-9(12)8(7-11)6-10(2,3)4/h6H,5H2,1-4H3

InChI Key

ATVJZKJIRNXTEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(C)(C)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 2-cyano-4,4-dimethylpent-2-enoate, a comparison with structurally related compounds is provided below:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structural Features Key Properties/Applications Synthesis Method References
This compound Ethyl ester, 4,4-dimethyl, α,β-unsaturated nitrile High electrophilicity for cycloadditions; steric hindrance modulates regioselectivity. Condensation of cyanoacetate with 4,4-dimethylpent-2-enal/ketone.
tert-Butyl (2E)-2-cyano-4,4-dimethylpent-2-enoate tert-Butyl ester instead of ethyl Enhanced steric bulk reduces solubility in polar solvents; slower hydrolysis kinetics. Similar to target compound but with tert-butyl protecting group.
Ethyl 2-cyano-4,4-diethoxybutyrate Diethoxy substituents at 4,4-positions Increased polarity due to ethoxy groups; used in agrochemical intermediates. Alkylation of cyanoacetate with diethyl sulfate under basic conditions.
Ethyl 2-cyano-3-ethyl-2-pentenoate Ethyl substituent at β-position Reduced steric hindrance compared to dimethyl analogue; faster reaction kinetics. Michael addition of ethyl cyanoacetate to α,β-unsaturated ketones.
3-(1H-Indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid Trifluoromethyl group, indole moiety Fluorine atoms enhance metabolic stability; applications in fluorinated drug candidates. Three-component reaction of indole, trifluoroacetaldehyde, and malononitrile.

Key Insights from Comparative Analysis

Steric and Electronic Effects: The 4,4-dimethyl groups in the target compound impose significant steric hindrance, which can suppress undesired side reactions (e.g., over-addition in Michael reactions) compared to less hindered analogues like ethyl 2-cyano-3-ethyl-2-pentenoate . Replacement of the ethyl ester with a tert-butyl group (as in tert-butyl (2E)-2-cyano-4,4-dimethylpent-2-enoate) increases steric bulk, reducing solubility in polar solvents but improving stability under acidic conditions .

Polarity and Reactivity: Ethyl 2-cyano-4,4-diethoxybutyrate exhibits higher polarity due to ethoxy substituents, making it more soluble in polar aprotic solvents like DMF or DMSO. This property is advantageous in peptide coupling reactions . The trifluoromethyl group in 3-(1H-indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to metabolic degradation .

Synthetic Utility: The target compound’s α,β-unsaturated nitrile structure is pivotal in Diels-Alder reactions, forming six-membered rings with high regiocontrol. In contrast, ethyl 2-cyano-4,4-diethoxybutyrate is more suited for nucleophilic substitutions due to its labile ethoxy groups . Radical cyclization pathways, as seen in the synthesis of luotonin A (), highlight the versatility of cyano-substituted enoates in generating heterocyclic scaffolds .

Similar precautions apply to the target compound.

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